molecular formula C10H14N2O2 B2777858 2-Prop-2-enoyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one CAS No. 1555296-45-1

2-Prop-2-enoyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one

Cat. No.: B2777858
CAS No.: 1555296-45-1
M. Wt: 194.234
InChI Key: BVIKNHDOERPORQ-UHFFFAOYSA-N
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Description

2-Prop-2-enoyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one is a versatile chemical compound with a unique structure that enables its application in various scientific research fields. This compound is known for its potential use in drug discovery, catalysis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Prop-2-enoyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one typically involves multi-step organic reactions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, scalability, and compliance with safety regulations.

Chemical Reactions Analysis

Types of Reactions

2-Prop-2-enoyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

2-Prop-2-enoyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Prop-2-enoyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[1,2-a]pyrazine derivatives and compounds with similar structural motifs. Examples include:

  • 1,3,4,7,8,8a-Hexahydropyrrolo[1,2-a]pyrazin-6-one
  • 2-Prop-2-enoyl-1,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one

Uniqueness

What sets 2-Prop-2-enoyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one apart is its unique combination of the pyrrolo[1,2-a]pyrazine core with the prop-2-enoyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-prop-2-enoyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-9(13)11-5-6-12-8(7-11)3-4-10(12)14/h2,8H,1,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIKNHDOERPORQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN2C(C1)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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